Ibrutinib N1-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibrutinib N1-Oxide is a derivative of ibrutinib, a well-known Bruton’s tyrosine kinase inhibitor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ibrutinib N1-Oxide involves several steps, starting from the precursor ibrutinib. The key step is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ibrutinib N1-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring.
Reduction: It can be reduced back to ibrutinib under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Ibrutinib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ibrutinib N1-Oxide has several scientific research applications:
Mecanismo De Acción
Ibrutinib N1-Oxide exerts its effects by inhibiting Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the proliferation and survival of malignant B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to irreversible inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Ibrutinib: The parent compound, also a Bruton’s tyrosine kinase inhibitor.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity.
Zanubrutinib: Another Bruton’s tyrosine kinase inhibitor with enhanced potency and selectivity.
Uniqueness
Ibrutinib N1-Oxide is unique due to its specific oxidation state, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for further research and development in targeted cancer therapies .
Propiedades
Fórmula molecular |
C25H24N6O3 |
---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
1-[(3R)-3-[5-hydroxy-4-imino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1 |
Clave InChI |
OIZIQPXPDWYSJD-GOSISDBHSA-N |
SMILES isomérico |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
SMILES canónico |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.